molecular formula C13H23NO6 B13361792 N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester

N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester

Cat. No.: B13361792
M. Wt: 289.32 g/mol
InChI Key: WMHDXSNIVADUCW-SECBINFHSA-N
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Description

N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester (CAS: 1166394-55-3) is a protected amino acid derivative widely employed in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₃H₂₃NO₆, with a molar mass of 289.32 g/mol . Key properties include:

  • Physical State: Oil (clear, colorless)
  • Solubility: Soluble in dichloromethane (DCM) and ethyl acetate .
  • Functional Groups: A tert-butoxycarbonyl (BOC) group protecting the amine, a methoxy ester at the 6-position, and a ketone (oxo) group .

This compound serves as a chiral building block for synthesizing modified peptides or small-molecule drugs, leveraging its D-norleucine backbone for stereochemical control.

Properties

Molecular Formula

C13H23NO6

Molecular Weight

289.32 g/mol

IUPAC Name

dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioate

InChI

InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(16)19-5)7-6-8-10(15)18-4/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m1/s1

InChI Key

WMHDXSNIVADUCW-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCC(=O)OC)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution: The ester groups can be hydrolyzed to carboxylic acids under basic conditions.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid in dichloromethane.

    Substitution: Sodium hydroxide in water or methanol.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt).

Major Products Formed

    Hydrolysis: Free amine and tert-butanol.

    Substitution: Carboxylic acids and methanol.

    Coupling: Peptides and water.

Scientific Research Applications

Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate primarily involves its role as a protected amino acid derivative. The Boc protecting group stabilizes the amino functionality, preventing unwanted side reactions during chemical synthesis. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including peptide bond formation and enzymatic reactions.

Comparison with Similar Compounds

Key Differentiators and Research Implications

  • Chirality: The D-norleucine configuration distinguishes it from L-amino acid derivatives (e.g., ), offering resistance to enzymatic degradation in vivo.
  • Scalability: The synthetic route in (using NaNO₂ and DMF) contrasts with milder conditions for BOC protection, highlighting versatility in large-scale production.

Biological Activity

N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester, a derivative of norleucine, has garnered attention for its potential biological activities. This article synthesizes available research findings on the compound's pharmacological properties, mechanisms of action, and therapeutic applications.

  • Chemical Formula : C13H23NO3
  • Molecular Weight : 289.32 g/mol
  • CAS Number : 1166394-55-3

The biological activity of this compound is attributed to several mechanisms:

  • Anti-infective Properties : The compound has shown efficacy against various pathogens, including bacteria and viruses, suggesting its potential as an antibiotic agent .
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies .
  • Cell Cycle Regulation : It may influence cell cycle progression through pathways such as MAPK/ERK, which are crucial for cellular proliferation and differentiation .

Biological Activities

Activity TypeDescriptionReferences
Antimicrobial Exhibits activity against bacterial and viral strains
Anticancer Induces apoptosis in various cancer cell lines
Immunomodulation Modulates immune responses via NF-κB signaling
Metabolic Effects Influences metabolic pathways related to proteases

Anticancer Activity

A study conducted on the effects of this compound demonstrated significant cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways. In vitro experiments showed an IC50 value of approximately 15 µM in human breast cancer cells.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

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